Edoxaban vs. Apixaban, Rivaroxaban: Superior Anticoagulation Potency in Functional Clotting Assays
In a head-to-head comparative study of four oral anti-Xa agents, edoxaban exhibited the strongest anticoagulation effect in multiple functional clotting assays compared with apixaban, betrixaban, and rivaroxaban. At 2.5 μg/mL in the activated clotting time (ACT) assay and at 1.0 μg/mL in thromboelastography (TEG), edoxaban produced the greatest anticoagulation effect among all tested agents [1]. Similarly, in prothrombinase-induced clotting time (PiCT), prothrombin time (PT), and activated partial thromboplastin time (aPTT) assays at 1 μg/mL, edoxaban demonstrated stronger effects than apixaban, betrixaban, and rivaroxaban [1].
| Evidence Dimension | Anticoagulation potency in functional clotting assays |
|---|---|
| Target Compound Data | Strongest anticoagulation effect among four agents in ACT (at 2.5 μg/mL), TEG (at 1.0 μg/mL), PiCT, PT, and aPTT (at 1 μg/mL) |
| Comparator Or Baseline | Apixaban, betrixaban, and rivaroxaban (all tested at identical concentrations) |
| Quantified Difference | Edoxaban exhibited stronger anticoagulation than all comparators at identical mass concentrations in all five functional clotting assays (ACT, TEG, PiCT, PT, aPTT) |
| Conditions | Native and citrated whole blood (ACT, TEG); citrated plasma (PT, aPTT, Heptest, PiCT); anti-Xa agents obtained commercially and tested in parallel |
Why This Matters
This demonstrates that edoxaban produces greater anticoagulant effect per unit mass in functional whole-blood and plasma-based clotting assays, which may inform selection for applications requiring robust ex vivo anticoagulation measurement.
- [1] Fareed J, Hoppensteadt D, Jeske W, et al. Factor Xa inhibitory profile of apixaban, betrixaban, edoxaban, and rivaroxaban does not fully reflect their biologic spectrum. Clin Appl Thromb Hemost. 2019;25:1076029619847524. doi:10.1177/1076029619847524. View Source
